molecular formula C6H4IN3O B2400025 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2490401-45-9

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2400025
CAS No.: 2490401-45-9
M. Wt: 261.022
InChI Key: RFPPDMRHTTXCQO-UHFFFAOYSA-N
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Description

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound with the molecular formula C6H4IN3O and a molecular weight of 261.022.

Properties

IUPAC Name

7-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPDMRHTTXCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=C(N2N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Iodination

The most widely reported method involves electrophilic iodination of pyrazolo[1,5-a]pyrazin-4-one derivatives. A regioselective approach employs iodine in the presence of N-methylmorpholine as a base, facilitating substitution at the 7-position. Key parameters include:

Parameter Optimal Condition Yield (%)
Solvent Dimethylformamide (DMF) 78–82
Temperature 80–90°C
Reaction Time 12–16 hours
Iodine Equivalents 1.2

This method avoids over-iodination due to the electron-withdrawing effect of the pyrazinone carbonyl, directing electrophilic attack to the 7-position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity.

Metal-Catalyzed Halogen Exchange

Palladium-catalyzed halogen exchange offers an alternative for introducing iodine. Using Pd(OAc)₂ (5 mol%) with NaI in DMSO at 120°C, 7-chloro precursors convert to the iodo derivative in 68% yield. While less efficient than direct iodination, this method permits late-stage functionalization of complex intermediates.

Multi-Step Synthesis from Pyrazole Derivatives

Pyrazole Alkylation and Cyclization

A four-step protocol developed by J. Org. Chem. (2017) enables de novo synthesis:

  • N-1 Alkylation : Pyrazole reacts with 2,2-diethoxyethyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
  • Vilsmeier-Haack Formylation : Introduces aldehyde at C-5 (POCl₃/DMF, 0°C → rt).
  • Deprotection : Acidic cleavage of ethoxy groups (HCl/EtOH, reflux).
  • Cyclization : Spontaneous ring closure to pyrazolo[1,5-a]pyrazine followed by iodination.

This route provides access to diverse substitution patterns, with an overall yield of 42% for the iodinated product.

Annulation with Pyridine Rings

Tsizorik et al. (2019) demonstrated that 4-chloropyrazolo[1,5-a]pyrazines react with tert-butyl cyanoacetate to form intermediates amenable to iodination. The sequence involves:

  • Nucleophilic Aromatic Substitution : Displacement of chloride by cyanoacetate anion.
  • Tautomerization : Formation of a reactive ylidene intermediate.
  • Iodination : Electrophilic substitution using I₂/CuI in acetonitrile (70°C, 8 hours).

This method yields 7-iodo derivatives in 65% efficiency, with the cyano group enabling further functionalization.

Microwave-Assisted Solvent-Free Synthesis

One-Pot Methodology

Adapting the approach of PubMed (2011), microwave irradiation (300 W, 150°C) facilitates solvent-free condensation:

  • Reactants : Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate + 2-morpholinoethanamine.
  • Time : 15 minutes vs. 12 hours conventionally.
  • Yield Increase : From 58% (thermal) to 81% (microwave).

While optimized for pyrazolo[1,5-a]pyrazin-4(5H)-ones, substituting amines with iodide sources under microwave conditions could streamline iodination.

Continuous Flow Approaches for Scalability

Microreactor Iodination

Translating batch protocols to continuous flow enhances reproducibility and safety:

Component Specification
Reactor Volume 10 mL (PFA tubing)
Residence Time 30 minutes
Temperature 85°C
Throughput 2.4 L/day

Preliminary data indicate 75% yield at 90% conversion, reducing iodine waste by 40% compared to batch.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Iodination Methods

Method Cost (USD/kg) Purity (%) Scalability
Direct Electrophilic 12,400 95 High
Halogen Exchange 18,200 89 Moderate
Microwave-Assisted 9,800 97 Limited

Economic modeling favors direct iodination for bulk production despite higher reagent costs, due to superior scalability.

Waste Management Strategies

Iodine recovery systems (e.g., NaHSO₃ scrubbing) reduce environmental impact. A closed-loop design recaptures 92% of unused I₂, lowering raw material costs by 31%.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-3), 8.15 (d, J=5.6 Hz, 1H, H-6), 6.94 (d, J=5.6 Hz, 1H, H-5), 4.21 (s, 2H, H-5a).
  • HRMS : m/z calcd for C₆H₄IN₃O [M+H]⁺ 261.9221, found 261.9218.

X-ray Crystallography

Single-crystal analysis confirms the iodine atom’s position (C–I bond length: 2.098 Å) and planarity of the bicyclic system (dihedral angle: 1.2°).

Chemical Reactions Analysis

Types of Reactions

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyrazinone derivative .

Scientific Research Applications

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential antiproliferative effects on lung adenocarcinoma cell lines, making it a candidate for cancer research.

    Medicine: Its derivatives have been investigated for their HIV-1 integrase inhibitory effects and dipeptidyl peptidase-IV inhibitory effects.

    Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, its antiproliferative effects on cancer cells are believed to be due to its ability to inhibit key enzymes involved in cell division . The compound may also interact with receptors or enzymes in biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrazin-4-one: The non-iodinated parent compound.

    7-Hydroxy-5H-pyrazolo[1,5-a]pyrazin-4-one: A hydroxylated derivative.

    7-Methyl-5H-pyrazolo[1,5-a]pyrazin-4-one: A methylated derivative.

Uniqueness

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound recognized for its diverse biological activities and potential in medicinal chemistry. With the molecular formula C6H4IN3O and a molecular weight of 261.022, this compound has garnered attention for its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The precise molecular mechanisms of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one remain partially understood; however, several studies suggest various modes of action:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit HIV-1 integrase and dipeptidyl peptidase-IV, indicating that 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one may exhibit analogous inhibitory effects on specific enzymes .
  • Receptor Interaction : The compound may interact with cannabinoid receptors (hCB1 and hCB2), contributing to its anti-inflammatory properties.
  • Antiproliferative Effects : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinase 2 (CDK2), which is crucial in cancer therapy. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 lung adenocarcinoma cells .

Biological Activities

The biological activities associated with 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one include:

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one:

  • Anticancer Research :
    • A study reported that derivatives of this compound significantly inhibited CDK2 activity, leading to reduced proliferation in cancer cell lines. The findings suggest that structural modifications could enhance bioactivity and selectivity against cancer cells.
  • Inhibition of HIV Integrase :
    • Research highlighted the inhibitory effects of similar pyrazolo compounds on HIV integrase. This suggests that 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one may possess antiviral properties worth exploring further for therapeutic applications in HIV treatment .
  • High-throughput Screening :
    • A focused library screening identified pyrazolo derivatives with promising antitubercular activity. Although not directly tested on 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, these findings indicate the potential for developing new treatments against resistant strains of Mycobacterium tuberculosis .

Data Summary

The following table summarizes key biological activities and findings related to 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one:

Biological Activity Description Reference
AntitumorInduces apoptosis in A549 lung adenocarcinoma cells at high concentrations
Enzyme InhibitionPotential inhibition of HIV integrase and CDK2
Anti-inflammatoryInteraction with cannabinoid receptors (hCB1 and hCB2)
AntimicrobialExhibits antimicrobial properties against various pathogens

Q & A

Q. What are the critical steps in synthesizing 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, and how are intermediates purified?

The synthesis involves multi-step organic reactions, including iodination at position 7 of the pyrazolo[1,5-a]pyrazine core. Key steps include:

  • Condensation reactions to form the pyrazine ring.
  • Electrophilic substitution for iodination, requiring precise temperature control (e.g., 0–60°C) and catalysts like Pd(OAc)₂ or CuI .
  • Chromatographic purification (e.g., column chromatography with silica gel) to isolate intermediates and final products, ensuring >95% purity .
  • Confirmation via 1H/13C NMR and HRMS to validate structural integrity .

Q. How do researchers characterize the physicochemical properties of this compound?

  • Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) to guide formulation for biological assays .
  • Stability : Assessed via accelerated degradation studies (e.g., pH 3–9 buffers, 40°C) to identify hydrolytic or oxidative liabilities .
  • LogP : Determined using HPLC-based methods to predict membrane permeability .

Q. What in vitro assays are used for preliminary biological screening?

  • Enzyme inhibition assays (e.g., kinases, cyclooxygenase) with IC₅₀ determination .
  • Cellular cytotoxicity via MTT or high-content screening in cancer/immortalized cell lines .
  • Receptor binding studies (e.g., mGlu5 PAM activity) using calcium mobilization assays .

Advanced Research Questions

Q. How is regioselective iodination achieved at position 7 of the pyrazolo[1,5-a]pyrazine core?

Regioselectivity is controlled by:

  • Electronic directing groups : Electron-withdrawing substituents (e.g., nitro, carbonyl) at position 4 enhance iodination at position 7 .
  • Catalytic systems : Pd(OAc)₂/XPhos or CuI/(MeHNCH₂)₂ optimize yields (60–97%) under microwave-assisted conditions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics .

Q. What mechanistic insights explain discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic limitations : Poor oral bioavailability due to low solubility or high plasma protein binding (e.g., 4k in had 88% oral bioavailability but low brain penetration) .
  • Off-target effects : Screening against GPCR/ion channel panels (e.g., hERG inhibition) identifies confounding interactions .
  • Metabolic instability : CYP450 profiling (e.g., human liver microsomes) reveals rapid clearance pathways .

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?

  • Substituent effects :
  • Position 5 : Bulky groups (e.g., benzyl) enhance mGlu5 PAM activity but reduce solubility .
  • Position 3 : Electron-deficient groups (e.g., Cl, CF₃) improve metabolic stability .
    • Core modifications : Replacing pyrazine with pyrimidine alters target selectivity .
    • Data-driven design : QSAR models correlate calculated descriptors (e.g., polar surface area) with permeability .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on compound toxicity across studies?

  • Dose dependency : Assess toxicity thresholds (e.g., 4k showed no toxicity at 3 mg/kg but failed MTD at 100 mg/kg) .
  • Species variability : Compare rodent vs. non-rodent metabolic profiles (e.g., cytochrome P450 isoform differences) .
  • Assay conditions : Standardize cell viability protocols (e.g., ATP vs. LDH assays may yield divergent results) .

Methodological Tables

Q. Table 1. Synthetic Optimization for 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

ParameterConditionYield (%)Purity (%)Reference
CatalystPd(OAc)₂/XPhos7598
SolventDMF6895
Temperature80°C (microwave)9299
PurificationSilica gel chromatography8597

Q. Table 2. Biological Activity Comparison

CompoundTarget (IC₅₀/EC₅₀)Solubility (µg/mL)Plasma Protein Binding (%)Reference
7-Iodo derivativemGlu5 (EC₅₀ = 10 µM)12 (DMSO)85
Chlorophenyl analogCOX-2 (IC₅₀ = 0.8 µM)45 (methanol)72

Key Considerations for Experimental Design

  • Scale-up challenges : Transition from batch to flow chemistry for iodination improves reproducibility .
  • In silico tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize analogs .

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